2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c25-18-8-7-9-19(14-18)26-23(29)17-33(31,32)22-15-28(21-11-4-3-10-20(21)22)16-24(30)27-12-5-1-2-6-13-27/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGRWEUNJGDQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Group: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated indole with 3-fluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used in studies investigating the role of sulfonyl and indole groups in biological systems.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the sulfonyl group may enhance binding affinity through hydrogen bonding. The azepane ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues with Modified Indole Substituents
Fluorinated aryl groups () amplify lipophilicity, which could enhance blood-brain barrier penetration.
Analogues with Varied Heterocyclic Moieties
Key Insight : Adamantane-containing analogues () exhibit higher melting points (132–230°C), suggesting crystalline stability. The biphenyl derivative () lacks polar groups, likely reducing solubility compared to the sulfonyl-containing target compound.
Pharmacological Analogues with Fluorinated Aryl Groups
Key Insight : Fluorine at the 3-position of phenyl rings (common in the target compound and analogues) is associated with improved target binding through electrostatic interactions .
Biological Activity
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-fluorophenyl)acetamide, often referred to as a sulfonamide compound, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by research findings.
Chemical Structure and Properties
The chemical formula for this compound is C25H29N3O5S, with a molecular weight of approximately 483.58 g/mol. The compound features an indole core, a sulfonyl group, and an azepane ring, which contribute to its unique chemical properties and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O5S |
| Molecular Weight | 483.58 g/mol |
| LogP | 4.4932 |
| Polar Surface Area | 42.894 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that it interacts with specific molecular targets within biological systems. The indole moiety may bind to various enzymes or receptors, while the azepane and sulfonyl groups could enhance binding affinity and selectivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of various signaling pathways.
Inhibition of Glycine Transporter 1 (GlyT1)
A related study demonstrated that phenyl sulfonamides, which share structural similarities with the compound , serve as effective inhibitors of GlyT1 with IC50 values around 37 nM. This suggests that the compound may also possess inhibitory effects on GlyT1, potentially influencing neurotransmitter levels in the central nervous system .
Antimicrobial Activity
Recent findings have identified the compound as an allosteric modulator of fumarate hydratase from Mycobacterium tuberculosis, indicating its potential as a treatment option for tuberculosis. This activity highlights the compound's relevance in infectious disease research and its potential therapeutic applications.
Study on Anticancer Properties
In a study examining various indole derivatives, researchers found that compounds similar to the target compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
GlyT1 Inhibition Study
Another study focused on the modification of sulfonamide structures to enhance their potency against GlyT1. The introduction of azepane rings resulted in improved binding affinity and selectivity compared to traditional piperidine-based inhibitors .
Q & A
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina to compare binding affinities of azepane, piperidine, and morpholine analogs with targets like kinases or GPCRs. The larger azepane ring may occupy hydrophobic pockets more effectively due to its seven-membered structure .
MD Simulations : Perform 100-ns simulations (AMBER force field) to assess conformational stability. Azepane’s flexibility may enhance entropic contributions to binding .
QSAR Modeling : Correlate substituent effects (e.g., fluorine position, sulfonyl group) with IC₅₀ values from enzyme inhibition assays. Fluorine at the 3-position on the phenyl ring improves metabolic stability .
Basic: What analytical techniques are essential for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms indole proton signals at δ 7.2–8.1 ppm and azepane methylene protons at δ 3.1–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 481.61 (C₂₆H₃₁N₃O₄S) .
- FT-IR : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹, and amide C=O at ~1650 cm⁻¹ .
Advanced: How to resolve contradictions in biological activity data between azepane and piperidine analogs?
Q. Methodological Answer :
Dose-Response Analysis : Compare EC₅₀ values across analogs in cell-based assays (e.g., anti-proliferation in HeLa cells). Azepane derivatives may show superior potency due to enhanced membrane permeability .
Metabolic Profiling : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Piperidine rings are more prone to oxidation than azepane .
Crystallography : Solve co-crystal structures with target proteins (e.g., PARP-1) to identify binding mode differences. Azepane’s extended conformation may fill deeper pockets .
Basic: What are the recommended storage conditions to maintain compound stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles.
- Stability Assays : Monitor decomposition via LC-MS every 6 months; <5% degradation indicates acceptable storage .
Advanced: How to design in vivo studies to evaluate pharmacokinetics (PK) and toxicity?
Q. Methodological Answer :
PK Profiling :
- Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats.
- Collect plasma at 0.5, 2, 6, 12, 24h. Analyze via LC-MS/MS to calculate t₁/₂, Cₘₐₓ, and bioavailability .
Toxicity Screening :
- Acute toxicity: LD₅₀ determination in mice (OECD 423).
- Subchronic: 28-day repeat-dose study (histopathology, serum biochemistry) .
Advanced: What strategies optimize selectivity for target enzymes over off-target kinases?
Q. Methodological Answer :
Kinase Profiling : Screen against a panel of 100 kinases (DiscoverX) to identify off-target hits.
Fragment Replacement : Replace the fluorophenyl group with bulkier substituents (e.g., 3,5-difluoro) to sterically block off-target binding .
Alanine Scanning : Mutate key residues in the target enzyme’s active site to pinpoint critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
Basic: How does the fluorine substituent influence biological activity?
Q. Methodological Answer :
- Electron-Withdrawing Effect : The 3-fluoro group on the phenyl ring increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine in ATP-binding pockets) .
- Lipophilicity : Fluorine improves logP (predicted 3.2 vs. 2.8 for non-fluorinated analogs), aiding blood-brain barrier penetration in neurotarget studies .
Advanced: What in silico tools predict metabolic hotspots for lead optimization?
Q. Methodological Answer :
- MetaSite : Predicts CYP450-mediated oxidation sites. The azepane ring’s methylene groups are flagged for potential hydroxylation .
- GLORY : Identifies glucuronidation sites; the acetamide group is a likely target.
- Mitigation : Introduce deuterium at labile C-H bonds (e.g., azepane β-positions) to block metabolism .
Advanced: How to validate target engagement in cellular models?
Q. Methodological Answer :
CETSA (Cellular Thermal Shift Assay) : Heat shock treated vs. untreated cells (45–65°C). Shift in protein melting temperature confirms compound binding .
NanoBRET : Fuse target protein with NanoLuc luciferase. Measure energy transfer to fluorescent tracer compounds in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
